molecular formula C9H10N2O2S B2651614 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1039758-64-9

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B2651614
CAS No.: 1039758-64-9
M. Wt: 210.25
InChI Key: YPCBBVVAJWMHEM-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable thiophene derivative with a hydrazine derivative to form the thienopyrazole core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde precursor or carboxylation of a suitable intermediate.

    Ethylation and Methylation:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting signaling pathways involved in disease progression.

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can be compared with other thienopyrazole derivatives, such as:

    1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid: This compound has a trifluoromethyl group instead of an ethyl group, which may alter its electronic properties and biological activity.

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a propyl group instead of an ethyl group, which may affect its solubility and reactivity.

Properties

IUPAC Name

1-ethyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-11-8-6(5(2)10-11)4-7(14-8)9(12)13/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCBBVVAJWMHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(S2)C(=O)O)C(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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